![molecular formula C20H28N4O3 B5578580 2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)
2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. Notable research in this area demonstrated the creation of novel derivatives through strategic reactions that yield compounds with potential antimicrobial activities (Bektaş et al., 2010). This method signifies a foundational approach for synthesizing compounds within this chemical family, including our compound of interest.
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined, offering insights into the conformation and packing of molecules in crystals. For instance, the study by Kuleshova and Khrustalev (2000) on hydroxy derivatives of hydropyridine provides a valuable reference for understanding the structural characteristics of compounds like ours, highlighting the role of intramolecular and intermolecular hydrogen bonds in stabilizing the molecular structure (Kuleshova & Khrustalev, 2000).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel derivatives of 1,2,4-triazol-3-one have been synthesized and evaluated for their antimicrobial activities. These compounds, including variants synthesized from various primary amines and ester ethoxycarbonylhydrazones, have shown good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2010).
Molecular Stabilities and Docking Studies
Another study focused on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. These studies identified compounds with significant potential anti-cancer activities, indicating their usefulness in pharmacological research (Karayel, 2021).
Solubility Thermodynamics and Partitioning
Research into the solubility and partitioning of novel antifungal compounds within the 1,2,4-triazole class has provided insights into their pharmacologically relevant physicochemical properties. This includes their solubility in various solvents, which is crucial for understanding their absorption and distribution characteristics in biological systems (Volkova et al., 2020).
Design and Biological Evaluation
One study designed and synthesized a novel class of compounds as NR2B-selective NMDA receptor antagonists. Through structural modifications, these compounds have been evaluated for their potential in treating neurological disorders, showcasing the significance of structural analysis in drug discovery (Tewes et al., 2010).
Quantitative Determination and Degradation Studies
The quantitative determination of specific derivatives using high-performance liquid chromatography and the investigation of their degradation mechanism provide critical data for ensuring the stability and efficacy of pharmaceutical compounds. Such studies are fundamental in the development and quality control of new drugs (Muszalska et al., 2005).
properties
IUPAC Name |
2-[2-(4-ethoxypiperidin-1-yl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-27-18-10-12-22(13-11-18)19(25)15-24-20(26)23(16(2)21-24)14-9-17-7-5-4-6-8-17/h4-8,18H,3,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPBRSNBIHTMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
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